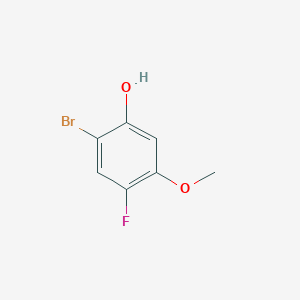

2-Bromo-4-fluoro-5-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEDJKHQUSEDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185836-63-8 | |

| Record name | 2-bromo-4-fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methoxyphenol

Regioselective Direct Halogenation Protocols

Regioselective halogenation is a cornerstone of aromatic chemistry, where the challenge lies in directing an incoming electrophile to a single, desired position on a multi-substituted ring. For a molecule like 2-Bromo-4-fluoro-5-methoxyphenol, this requires a deep understanding of the electronic and steric influences of the substituents already present on the precursor.

The introduction of a bromine atom at the C-2 position of a suitable fluoromethoxyphenol precursor, such as 4-fluoro-5-methoxyphenol, is a critical step. This transformation is an electrophilic aromatic substitution reaction. The success of this step hinges on selecting the appropriate brominating agent and reaction conditions to achieve high regioselectivity.

Commonly used reagents for such selective brominations include N-bromosuccinimide (NBS) and elemental bromine. The use of a catalyst can further enhance selectivity. For instance, protocols using HBr in the presence of an oxidant like hydrogen peroxide (H₂O₂) have been developed for the practical and regioselective bromination of phenols. ccspublishing.org.cntandfonline.com The choice of solvent is also crucial; polar protic solvents like methanol (B129727) can facilitate the mono-ortho-bromination of phenolic compounds with NBS, sometimes accelerated by an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.gov The reaction proceeds selectively to the position most activated by the existing electron-donating groups, which in this case is the position ortho to the powerful hydroxyl group. nih.govmakingmolecules.com

Table 1: Comparison of Regioselective Bromination Methods for Phenols

| Method | Brominating Agent | Catalyst / Additive | Solvent | Key Features |

|---|---|---|---|---|

| NBS Bromination | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Methanol | Achieves excellent selectivity for mono ortho-bromination; fast reaction times (15-20 min). nih.gov |

| HBr/Oxidant System | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Water / Ethanol (B145695) | Eco-friendly protocol using an inexpensive bromide source; high regioselectivity. tandfonline.com |

| Sulfoxide-Mediated | Hydrobromic Acid (HBr) | Di-substituted sulfoxide (B87167) | Dichloromethane (B109758) | High regioselectivity for para-bromination, influenced by the steric hindrance of the sulfoxide. ccspublishing.org.cn |

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, broadly classified as nucleophilic or electrophilic fluorination. tcichemicals.com In the context of synthesizing the target compound, a plausible route involves the fluorination of a pre-existing bromo-methoxyphenol.

While direct electrophilic fluorination using agents like Selectfluor® is possible, an alternative is nucleophilic fluorination. One specific strategy mentioned is the deoxyfluorination of phenols. This involves converting the hydroxyl group of a phenol (B47542) into a better leaving group and then displacing it with a fluoride (B91410) anion. Reagents such as DAST (diethylaminosulfur trifluoride) can be used for this purpose, substituting a hydroxyl group with fluorine, often with stereospecificity where applicable. tcichemicals.com However, these reactions can be challenging and require careful optimization. The introduction of fluorine is often a key consideration in medicinal chemistry to enhance properties like metabolic stability and bioavailability. tcichemicals.com

The synthesis of a tri-substituted phenol like this compound often involves a sequential halogenation strategy. This means adding the halogen atoms one at a time, carefully controlling the regiochemistry of each step. For example, one could start with 5-methoxyphenol, introduce a fluorine atom at the C-4 position, and subsequently brominate the resulting 4-fluoro-5-methoxyphenol at the C-2 position.

The order of these steps is critical and is dictated by the directing effects of the substituents. A novel method described in the literature involves the sequential dibromination and dearomatization of 2-methoxyphenols using NBS, which provides rapid access to brominated ortho-quinone monoacetals, highlighting the diverse strategies available for manipulating halogenated phenols. researchgate.net The key to any sequential approach is to leverage the existing substituents to direct the next incoming group to the desired, and most electronically favored, position on the aromatic ring. makingmolecules.comwikipedia.org

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene (B151609) ring. wikipedia.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directors to the ortho/para or meta positions. wikipedia.org

In the precursor 4-fluoro-5-methoxyphenol, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both strong activating, ortho, para-directing groups. makingmolecules.comlibretexts.org They donate electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. vanderbilt.edu The fluorine (-F) atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. vanderbilt.edumasterorganicchemistry.com

When these groups are present together, the powerful activating effect of the -OH and -OCH₃ groups dominates. makingmolecules.com The hydroxyl group is generally a stronger activator than the methoxy group. Both strongly activate the positions ortho and para to themselves. For the bromination of 4-fluoro-5-methoxyphenol, the C-2 position is ortho to both the hydroxyl and methoxy groups, making it the most nucleophilic and highly favored site for electrophilic attack.

Table 2: Directing Effects of Relevant Functional Groups

| Functional Group | Type | Directing Effect | Mechanism of Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong resonance donation (+M) outweighs weak inductive withdrawal (-I). makingmolecules.comlibretexts.org |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Strong resonance donation (+M) outweighs weak inductive withdrawal (-I). makingmolecules.comwikipedia.org |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Strong inductive withdrawal (-I) outweighs weak resonance donation (+M). vanderbilt.edumasterorganicchemistry.com |

Multi-Step Asymmetric Synthetic Pathways

Beyond direct halogenation of complex precursors, this compound can be constructed using multi-step pathways that assemble the molecule from simpler, more readily available building blocks.

Multi-step syntheses provide flexibility and control by building the molecule piece by piece. A common strategy involves starting with a substituted aniline (B41778) or phenol and introducing the necessary functional groups and halogens in a stepwise fashion.

One such pathway could begin with a substituted aniline, for instance, a fluoro-methoxyaniline. The aniline can be converted into a phenol via a diazotization reaction (treatment with a nitrous acid source like nitrosyl sulfuric acid to form a diazonium salt), followed by hydrolysis (heating in water). google.com The resulting substituted phenol can then undergo regioselective bromination to yield the final product. A patent describes a similar process for a related compound, where 4-fluoro-2-methylaniline (B1329321) is converted to 4-fluoro-2-methylphenol (B144770) and then brominated. google.com

Alternatively, a synthesis can start from a commercially available building block like 3-methoxyphenol. A synthetic route discloses protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride or acetyl chloride), followed by bromination of the intermediate, and subsequent deprotection to yield the desired brominated methoxyphenol. patsnap.com This protection-deprotection strategy prevents unwanted side reactions at the highly reactive hydroxyl group. Another approach could utilize 2-bromo-4-fluoroanisole, which can be prepared from 2-bromo-4-fluorophenol (B1268413), as a key intermediate for further functionalization. ucc.iechemicalbook.com These multi-step routes, while longer, often provide a more reliable and scalable method for producing highly substituted and pure final compounds.

Table 3: Illustrative Multi-Step Synthesis Pathway from 3-Methoxyphenol

| Step | Starting Material | Reagents | Intermediate / Product | Purpose |

|---|---|---|---|---|

| 1. Protection | 3-Methoxyphenol | Acetyl chloride | 3-Methoxyphenyl acetate (B1210297) | Protects the reactive hydroxyl group to control subsequent reactions. patsnap.com |

| 2. Bromination | 3-Methoxyphenyl acetate | N-Bromosuccinimide (NBS) | Brominated acetate intermediate | Introduces the bromine atom at the desired position, directed by the methoxy and acetate groups. |

| 3. Deprotection | Brominated acetate intermediate | Base or Acid Hydrolysis | 2-Bromo-5-methoxyphenol | Removes the protecting group to restore the phenol. patsnap.com |

Note: This table outlines a general strategy for a related isomer, illustrating the synthetic logic. The synthesis of this compound would require a fluorinated starting material or an additional fluorination step.

Strategic Introduction of Methoxy Group (e.g., via Alkoxylation)

The introduction of the methoxy group is a critical step that can be achieved through various alkoxylation strategies, most commonly via the Williamson ether synthesis or through more advanced catalytic methods. A typical approach involves the methylation of a corresponding phenol precursor. For instance, a precursor like 2-bromo-4-fluorophenol can be treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.com This classical SN2 reaction effectively converts the phenolic hydroxyl group into a methoxy ether.

Modern advancements have introduced catalytic methods for alkoxylation, which can be particularly useful for complex substrates. Transition-metal-catalyzed C–H activation offers a direct route to aryl ethers. For example, cobalt-catalyzed C-H alkoxylation has been shown to be effective for naphthylamine derivatives, tolerating a wide range of alcohols, including secondary alcohols. beilstein-journals.org Another innovative approach is the rhodium-catalyzed nucleophilic aromatic substitution (SNAr) of aryl fluorides. sci-hub.seresearchgate.net This method allows for the alkoxylation of electron-rich and neutral aryl fluorides, which are typically inert under classical SNAr conditions. sci-hub.seresearchgate.net Such catalytic strategies could be adapted for the synthesis of this compound, potentially offering higher efficiency and functional group tolerance compared to traditional methods.

Protecting Group Chemistry in Phenol Synthesis

Protecting group chemistry is indispensable in the synthesis of complex molecules like this compound. rsc.orgresearchgate.net The phenolic hydroxyl group is acidic and nucleophilic, and it can interfere with various reaction conditions, such as those involving strong bases, organometallics, or electrophilic reagents not intended to react at the phenol position.

To prevent unwanted side reactions, the hydroxyl group is temporarily masked with a protecting group. rsc.org A common strategy involves acetylation of the phenol with acetic anhydride, which can be later removed by hydrolysis. chemicalbook.comgoogle.com Other simple protecting groups include methyl or benzyl (B1604629) ethers, though their removal can sometimes require harsh conditions like BBr₃ or strong acids. sioc-journal.cnnih.gov

Table 1: Selected Protecting Groups for Phenols in Organic Synthesis

| Protecting Group | Installation Conditions | Cleavage Conditions | Reference |

|---|---|---|---|

| Acetyl | Acetic anhydride, base | Base or acid hydrolysis (e.g., NaHCO₃ solution) | google.com |

| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | H₂, Pd/C; or strong acids (e.g., BBr₃) | sioc-journal.cn |

| Cyclopropylmethyl (cPrMe) | Cyclopropylmethyl bromide, base | Acidic conditions (e.g., BCl₃/TBAI) | nih.gov |

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, base (e.g., K₂CO₃) | KF, 18-crown-6, methyl thioglycolate | rsc.orgresearchgate.net |

Advanced Reaction Condition Optimization and Mechanistic Insights

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and purity in the synthesis of halogenated phenols. This involves a deep understanding of catalyst systems, solvent effects, and isomer control.

Catalyst Systems in Halogenation and Functional Group Interconversions

Electrophilic aromatic halogenation is a cornerstone reaction for producing aryl halides. While highly activated phenols can react with halogens directly, less reactive or substituted aromatics often require a catalyst. wikipedia.org Classical methods use Lewis acids like FeCl₃ or AlCl₃, but these can suffer from low selectivity and harsh reaction conditions. wikipedia.orgchemrxiv.org

Modern catalysis has provided milder and more selective alternatives. Lewis base catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to efficiently catalyze aromatic halogenation using N-halosuccinimides (NXS) as the halogen source under ambient conditions. nih.gov Carborane-based Lewis bases have also been developed for this purpose, proving effective even for de-activated aromatic rings. chemrxiv.org Other advanced catalyst systems include ZrCl₄ researchgate.net and Fe(NTf₂)₃, which can be used in catalytic amounts to promote highly selective halogenation. researchgate.net These systems work by activating the N-X bond of NXS reagents, enhancing the electrophilicity of the halogen atom.

Table 2: Comparison of Modern Catalyst Systems for Aromatic Halogenation

| Catalyst System | Halogen Source | Key Advantages | Reference |

|---|---|---|---|

| DABCO (Lewis Base) | NCS, NBS | Mild, ambient conditions, simple, inexpensive catalyst. | nih.gov |

| Carborane-based Lewis Base | NXS | Applicable to deactivated arenes and late-stage functionalization. | chemrxiv.org |

| ZrCl₄ (Lewis Acid) | NCS, NBS, NIS | Catalytic amounts, high selectivity for various aromatics. | researchgate.net |

| Fe(NTf₂)₃ / I₂ | NCS, NBS | Dual activation, high para-selectivity, tolerates acid-sensitive groups. | researchgate.net |

Solvent Effects and Reaction Kinetics Analysis in Halogenation

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic halogenation. acs.org Halogenation of phenols, for instance, proceeds faster in polar solvents. wikipedia.org This is because polar solvents can stabilize the charged intermediate (the arenium ion or σ-complex) formed during the reaction, thus lowering the activation energy of the rate-determining step. quora.comresearchgate.net Studies comparing solvents like carbon tetrachloride (non-polar), acetonitrile (B52724) (polar aprotic), and acetic acid (polar protic) have demonstrated that polar and hydrogen-bonding solvents increase the stability and lifetime of the σ-complex. researchgate.net

Kinetic analyses of halogenation reactions often reveal the underlying mechanism. For the chlorination of some aromatic amines with chloramine-T, the reaction was found to be first order in both the substrate and the halogenating agent. core.ac.uk The reaction rates were observed to decrease in less polar solvent mixtures (e.g., aqueous acetic acid or DMF), pointing to a dipole-dipole interaction between the reactants. core.ac.uk Understanding these kinetic and solvent effects is vital for optimizing the synthesis of this compound, ensuring the reaction proceeds efficiently and with the desired regioselectivity.

Control of Isomer Formation and Purification Techniques

Controlling the position of incoming substituents on the aromatic ring is one of the greatest challenges in synthesizing polysubstituted compounds. The final substitution pattern is dictated by the directing effects of the functional groups already present on the ring. msu.edu For a precursor to this compound, the existing hydroxyl (or protected hydroxyl), fluoro, and methoxy groups will direct the regioselectivity of the bromination step. The hydroxyl and methoxy groups are strong ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects determines the final position of the bromine atom. researchgate.net

Achieving complete regiochemical control often requires multi-step strategies or the use of directing groups that can override the natural directing effects of the substituents. oregonstate.eduacs.org For instance, a para- to meta-isomerization strategy for phenols has been developed, which could potentially be used to access less common substitution patterns. researchgate.netmcgill.ca When mixtures of isomers are unavoidably formed, their separation is critical. A practical concern is the separation of ortho and para isomers, which can sometimes be achieved by fractional crystallization due to the often significantly higher melting points of para-isomers. msu.edu

Innovations in Sustainable Synthesis for Halogenated Aromatics

In recent years, there has been a significant push to develop more environmentally friendly or "green" synthetic methodologies. rsc.org This is particularly relevant for the synthesis of halogenated aromatic compounds, which traditionally uses hazardous solvents and harsh reagents. rsc.org

Innovations in this area include the development of catalytic protocols that operate in benign solvents. For example, an indole-catalyzed bromination of aromatics has been reported that proceeds in non-polar, green solvents and can suppress oxidative side-reactions, particularly for sensitive substrates like thioarenes. rsc.org

Electrochemical methods represent a major advance in sustainable synthesis. chemrxiv.org Electrocatalytic halogenation can use simple salts like sodium chloride as the halogen source and electrolyte, avoiding the need for reactive halogenating agents. researchgate.net Some processes have even demonstrated the use of seawater as a sustainable source for chlorination. researchgate.net Another frontier is the use of visible light photoredox catalysis. rsc.org This approach uses light as a mild and sustainable energy source to drive halogenation reactions, often with high selectivity and functional group tolerance. rsc.org These sustainable strategies offer promising routes to reduce the environmental impact of producing complex molecules like this compound.

Table 3: Emerging Sustainable Methods for Aromatic Halogenation

| Methodology | Key Principle | Environmental Benefits | Reference |

|---|---|---|---|

| Indole-Catalyzed Halogenation | Organocatalysis in non-polar, green solvents. | Avoids halogenated solvents and harsh reagents. | rsc.org |

| Electrochemical Halogenation | Electrocatalytic generation of halogen radicals from simple salts (e.g., NaCl). | Atom-economical, avoids hazardous reagents, can use sustainable sources like seawater. | chemrxiv.orgresearchgate.net |

| Visible-Light Photoredox Catalysis | Use of light as a sustainable energy source to drive the reaction. | Mild reaction conditions, high selectivity, reduced energy consumption. | rsc.org |

Atom Economy and Waste Reduction in Halogenation Processes

Traditional bromination of phenolic compounds often utilizes molecular bromine (Br₂). While effective, this method suffers from poor atom economy, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of brominated product formed. This byproduct is corrosive and presents significant environmental and disposal challenges. researchgate.net

To address these shortcomings, significant research has focused on developing bromination processes with higher atom economy. A prominent strategy involves the in-situ generation of the electrophilic bromine species from more benign sources. One of the most effective approaches is the oxidative bromination using a combination of a bromide salt, such as sodium or potassium bromide (NaBr, KBr), or hydrobromic acid (HBr), with a green oxidant. researchgate.net

Another common reagent, N-Bromosuccinimide (NBS), offers advantages in handling and selectivity over molecular bromine. wordpress.com While its use generates succinimide (B58015) as a byproduct, which can potentially be recovered and recycled, the inherent atom economy of using NBS for bromination is lower than oxidative methods. wordpress.comlnu.edu.cn However, its ease of use and often milder reaction conditions make it a valuable tool in specific synthetic contexts. researchgate.netresearchgate.net

| Brominating System | Typical Reaction | Key Advantages | Byproducts | Atom Economy Principle |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Ar-H + Br₂ → Ar-Br + HBr | Strong electrophile | HBr (corrosive) | Low (max 50% for Br) |

| HBr / H₂O₂ | Ar-H + HBr + H₂O₂ → Ar-Br + 2H₂O | High atom economy, water is the only byproduct | Water | High; HBr byproduct is re-oxidized |

| N-Bromosuccinimide (NBS) | Ar-H + NBS → Ar-Br + Succinimide | Solid, easier to handle, selective | Succinimide (recyclable) | Moderate; lower than oxidative methods |

Application of Green Solvents and Catalytic Systems

The choice of solvent and catalyst plays a pivotal role in the environmental impact and efficiency of synthesizing this compound. The move away from traditional, often hazardous, chlorinated solvents to more sustainable alternatives is a key focus of green chemistry.

Green Solvents: Research has demonstrated the efficacy of various green solvents for the bromination of aromatic compounds. These include:

Water: As the most environmentally benign solvent, water is an attractive medium for bromination, particularly with oxidative systems like H₂O₂-HBr. researchgate.netnih.gov

Alcohols: Solvents like ethanol and methanol are biodegradable and derived from renewable resources, serving as effective media for many bromination reactions. rsc.org

Acetic Acid: Often used in combination with water, glacial acetic acid can facilitate the in-situ generation of Br₂ from systems like KBr-KBrO₃. chemrxiv.org

Heptane (B126788): For reactions requiring non-polar conditions, heptane is considered a greener alternative to chlorinated solvents and has been used in organocatalytic brominations. acs.orgbohrium.com

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and a catalyst promoter. researchgate.netsci-hub.ru They offer benefits such as low volatility and recyclability, although their "green" credentials require careful evaluation on a case-by-case basis. researchgate.netscispace.com

Catalytic Systems: Modern catalytic methods enable bromination reactions to occur under milder conditions with greater selectivity and efficiency.

Photoredox Catalysis: Visible-light photoredox catalysis, often employing ruthenium complexes like [Ru(bpy)₃]²⁺, can generate the brominating species in situ from a bromide source under exceptionally mild, room-temperature conditions. nih.govnih.govscispace.comresearchgate.net This technique avoids the need for harsh reagents and high temperatures.

Hypervalent Iodine Reagents: Systems combining a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), with a bromide source like AlBr₃ or TMSBr, can form highly reactive brominating species. researchgate.netcsic.essci-hub.searkat-usa.org These metal-free methods proceed under mild conditions and offer excellent yields for electron-rich phenols. sci-hub.senih.gov

Graphene Oxide Catalysis: Graphene oxide (GO) has emerged as a versatile, metal-free carbocatalyst. nih.govacs.org Its large, acidic surface area can promote oxidative bromination of phenols efficiently in water, and the catalyst can be recycled multiple times. nih.govacs.org

Organocatalysis: Simple organic molecules, such as indole (B1671886) derivatives, have been shown to act as phase-transfer catalysts for bromination in green solvents like water or heptane. acs.orgnih.govresearchgate.netacs.org This approach avoids the use of potentially toxic metals.

| Catalytic System | Typical Reagents | Solvent(s) | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Bromide Source, Oxidative Quencher | Acetonitrile | Mild room-temperature conditions, visible light as energy source. nih.gov |

| Hypervalent Iodine | PIDA / AlBr₃ or PIFA / TMSBr | Acetonitrile | Metal-free, mild conditions, high efficiency for phenols. sci-hub.se |

| Graphene Oxide | GO, Bromide Source, Oxidant (e.g., H₂O₂) | Water | Metal-free, recyclable catalyst, environmentally benign. acs.org |

| Organocatalysis (Indole-based) | Indole derivative, NBS | Heptane, Water | Metal-free, use of green solvents, simple product isolation. acs.orgnih.gov |

| Ionic Liquid-Promoted | NBS, [Bmim]Br | Ionic Liquid (as solvent) | Recyclable reaction medium, rapid reaction times. researchgate.netsci-hub.ru |

Advanced Reactivity and Mechanistic Transformation Studies of 2 Bromo 4 Fluoro 5 Methoxyphenol

Electrophilic Aromatic Substitution (EAS) Pathways

The electron-donating hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of 2-bromo-4-fluoro-5-methoxyphenol activate it towards electrophilic attack. The positions for substitution are directed by the cumulative electronic effects of all substituents.

Further Halogenation Regioselectivity and Polyhalogenation Control

For instance, the bromination of similar phenol (B47542) systems can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS). researchgate.net A practical and regioselective bromination of phenols has been developed using the readily available hydrogen bromide (HBr), where the choice of sulfoxide (B87167) solvent can control the regioselectivity. ccspublishing.org.cn

A study on the bromination of 4-fluoro-2-methylphenol (B144770) using bromine and hydrogen peroxide resulted in the formation of 2-bromo-4-fluoro-6-methylphenol, indicating that the position ortho to the hydroxyl group and meta to the fluorine is susceptible to electrophilic attack. google.com This suggests that in this compound, the remaining open position on the ring would be a likely candidate for further halogenation.

Table 1: Regioselectivity in Halogenation of Substituted Phenols

| Starting Material | Reagents | Product | Reference |

| Phenols | HBr, Sterically hindered sulfoxide | Brominated phenols | ccspublishing.org.cn |

| 2-Methoxyphenols | N-Bromosuccinimide (NBS) | Brominated ortho-quinone monoacetals | researchgate.net |

| 4-Fluoro-2-methylphenol | Br₂, H₂O₂ | 2-Bromo-4-fluoro-6-methylphenol | google.com |

Nitration and Sulfonation Reactions and Positional Selectivity

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The directing effects of the substituents on this compound will also govern the positional selectivity of these reactions. The strongly activating hydroxyl and methoxy groups will direct the incoming electrophile (NO₂⁺ or SO₃) to the available ortho and para positions.

A patent describes the nitration of 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric and nitric acid to produce 2-bromo-4-fluoro-6-nitrophenol. google.com This indicates that the position ortho to the hydroxyl group and meta to the fluorine is activated towards nitration. A similar outcome would be expected for the sulfonation reaction. The rate of electrophilic aromatic substitution is significantly influenced by the substituents present on the ring, with activating groups increasing the rate and deactivating groups decreasing it. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the aromatic ring of this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is crucial for introducing a wide range of functional groups onto the aromatic core.

Displacement of Bromine and Fluorine Substituents by Diverse Nucleophiles

Both the bromine and fluorine atoms can act as leaving groups in SNAr reactions. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. researchgate.net This is because the rate-determining step is often the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halogen substituents. For example, the reaction of 2-bromo-4-fluorobenzaldehyde (B1271550) with resorcinol (B1680541) results in the displacement of the fluorine atom. mdpi.com Similarly, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate leads to the displacement of the fluorine atom. walisongo.ac.id

Influence of Ortho- and Para-Substituents on SNAr Reactivity

The rate of SNAr reactions is significantly influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.

In this compound, the electron-donating hydroxyl and methoxy groups are not ideally positioned to activate the ring towards SNAr at the bromine or fluorine positions. However, the inherent electron-withdrawing nature of the halogens themselves contributes to the electrophilicity of the ring. The displacement of the fluorine atom is generally more facile than that of the bromine atom in SNAr reactions.

Cross-Coupling Methodologies Utilizing Halogen Substituents

The bromine and fluorine substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom is particularly well-suited for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically employ palladium or copper catalysts. For instance, the bromine substituent on 2-bromo-4-fluoro-5-methoxyaniline, a related compound, facilitates Suzuki-Miyaura coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important transformation that can be utilized. mdpi.com

While the C-F bond is generally less reactive in cross-coupling reactions, recent advances in catalysis have enabled the use of aryl fluorides as coupling partners.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst, base | C-C |

| Heck | Alkene | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C-N |

Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom in this compound provides a reactive handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. diva-portal.orgtcichemicals.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would result in the formation of a biaryl structure. The reactivity in Suzuki coupling follows the order of I > Br > OTf >> Cl. tcichemicals.com The reaction is tolerant of various functional groups and can be performed under mild conditions. tcichemicals.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki coupling, it is catalyzed by palladium and follows a similar catalytic cycle. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of tin reagents. wikipedia.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, such as an amine. organic-chemistry.org The reaction can be used to introduce an alkynyl moiety at the bromine position of this compound. While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that circumvent these limitations. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd catalyst, Base | Biaryl |

| Stille | Organostannane (e.g., Ar-SnR₃) | Pd catalyst | Biaryl |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

C-O and C-N Cross-Coupling Reactions at Halogenated Positions

Beyond C-C bond formation, the bromine atom of this compound is also amenable to carbon-oxygen (C-O) and carbon-nitrogen (C-N) cross-coupling reactions, often utilizing copper or palladium catalysts. These reactions are crucial for the synthesis of aryl ethers and aryl amines, respectively. The Ullmann condensation, a classical copper-catalyzed reaction, has been a cornerstone for forming C-O and C-N bonds, although it often requires harsh reaction conditions. researchgate.net More contemporary methods, employing palladium or copper with specific ligands, have enabled these transformations to occur under milder conditions with a broader substrate scope. researchgate.net For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N coupling, has become a widely used method for the synthesis of anilines from aryl halides.

Derivatization for Complex Molecular Scaffolds

The hydroxyl and bromo functionalities of this compound provide ample opportunities for derivatization, leading to a wide array of complex molecular scaffolds.

Formation of Ethers, Esters, and Carbamates

The phenolic hydroxyl group is readily converted into ethers, esters, and carbamates.

Ethers: Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. Another approach involves the reaction of phenols with compounds like halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base to form specialized fluoroalkyl ethers. beilstein-journals.orgnih.gov

Esters: Esterification is typically accomplished by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst or a coupling agent.

Carbamates: Carbamates are synthesized from the reaction of the phenol with an isocyanate or by reacting the phenol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then treated with an amine. acs.org Carbamates are a significant class of compounds with applications in pharmacology. nih.gov The synthesis of (4-bromo-5-fluoro-2-methoxyphenyl) carbamate (B1207046) has been documented. nih.gov

Cyclization Reactions and Heterocycle Formation

The strategic placement of functional groups on the this compound core can facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, after a Sonogashira coupling to introduce an alkyne, subsequent intramolecular reactions can lead to the formation of fused ring systems like benzofurans. organic-chemistry.org Palladium-catalyzed carbonylation reactions of ortho-halophenols with cyanamide (B42294) can also be employed to construct 4H-benzo[e] wikipedia.orgambeed.comoxazin-4-ones. diva-portal.org Such strategies are pivotal in the synthesis of complex natural products and medicinally relevant compounds.

Radical Chemistry and Oxidation/Reduction Studies

The bromo- and fluoro-substituents on the aromatic ring can influence its behavior in radical reactions. Halogen atoms can participate in radical processes, and their presence can affect the regioselectivity and reactivity of the aromatic ring towards radical attack. science.gov

Oxidation of the phenolic hydroxyl group can lead to the formation of phenoxyl radicals or quinone-type structures. For instance, the oxidation of 2-methoxyphenols can lead to ortho-quinone monoacetals. researchgate.net Conversely, the aromatic ring can undergo reduction under specific conditions, although this is less common for such a substituted phenol. The study of the redox properties is essential for understanding the compound's stability and potential role in electron transfer processes.

Theoretical and Computational Investigations of 2 Bromo 4 Fluoro 5 Methoxyphenol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques map out the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electron density. A common approach involves using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization process calculates key geometric parameters. For a related compound, 2-bromo-4-chlorophenol, similar DFT calculations have been performed to determine its structural properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-C-O | ~120° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Global Electrophilicity Index (ω): μ² / (2η)

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -8.0 |

| LUMO Energy | ELUMO | - | -1.0 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. researchgate.net It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials.

Red regions indicate negative potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack.

Blue regions denote positive potential, found in electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a phenol (B47542) derivative like 2-Bromo-4-fluoro-5-methoxyphenol, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the methoxy (B1213986) group due to the lone pairs of electrons. Positive potentials (blue) might be located around the hydrogen atom of the hydroxyl group. The halogen substituents (bromine and fluorine) would also influence the potential distribution on the aromatic ring.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. liverpool.ac.uknih.gov These predicted values are typically calculated relative to a standard, such as Tetramethylsilane (TMS). Comparing the computed shifts with experimental spectra is a powerful method for confirming molecular structures. While experimental NMR data for the closely related 2-bromo-4-methoxyphenol (B98834) is available, a direct computational and experimental correlation for this compound requires specific study. beilstein-journals.orgchegg.com

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (Aromatic) | 7.10 | 7.05 | 0.05 |

| H (Aromatic) | 6.95 | 6.90 | 0.05 |

| H (Methoxy) | 3.80 | 3.75 | 0.05 |

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netacs.org DFT calculations can predict the entire vibrational spectrum of a molecule. researchgate.netresearchgate.net By analyzing the Potential Energy Distribution (PED), each calculated vibrational mode can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds. This detailed assignment is crucial for accurately interpreting experimental IR and Raman spectra. For instance, one would expect to identify characteristic vibrational modes for the O-H, C-H, C-O, C-F, and C-Br bonds within the molecule.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| ~3600 | ~3550 | O-H stretch |

| ~3100 | ~3080 | Aromatic C-H stretch |

| ~2950 | ~2940 | -CH₃ stretch |

| ~1500 | ~1490 | Aromatic C=C stretch |

| ~1250 | ~1240 | C-O stretch |

| ~1100 | ~1090 | C-F stretch |

UV-Vis Absorption Spectra Prediction via Time-Dependent DFT (TD-DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for calculating the electronic excited states of molecules. mdpi.comresearchgate.net This computational approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions occurring within the molecule upon absorption of light. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to ensure accuracy. researchgate.net The influence of solvent on the electronic absorption is often modeled using methods like the Polarizable Continuum Model (PCM), as solvents can induce shifts in the absorption maxima (λmax). researchgate.net

The analysis involves calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the corresponding oscillator strengths (f), which indicate the probability of a given electronic transition occurring. researchgate.net The predicted λmax values, excitation energies, and oscillator strengths are used to generate a theoretical UV-Vis spectrum. mdpi.com These theoretical spectra can be compared with experimental data to validate the computational methodology and aid in the interpretation of spectral features. nih.gov The primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the nature of the excitation, such as n → π* or π → π* transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 295.4 | 4.19 | 0.185 | HOMO -> LUMO |

| 258.1 | 4.80 | 0.110 | HOMO-1 -> LUMO |

| 223.7 | 5.54 | 0.250 | HOMO -> LUMO+1 |

Conformational Analysis and Intermolecular Interactions

Potential Energy Surface Scans for Torsional Angles

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space by systematically varying specific torsional (dihedral) angles while optimizing the remaining geometrical parameters. uni-muenchen.deq-chem.com This "relaxed" scan provides a profile of the potential energy as a function of the rotation around a specific chemical bond, allowing for the identification of energy minima (stable conformers) and energy maxima (rotational barriers). researchgate.net

For this compound, key torsional angles for investigation include the rotation of the hydroxyl group (C-C-O-H) and the methoxy group (C-C-O-C). The PES scan for the C-C-O-H dihedral angle, for example, would reveal the relative energies of conformers where the hydroxyl hydrogen is oriented towards or away from the adjacent methoxy group. These calculations are typically performed using DFT methods, and the results are plotted to visualize the energy landscape. uni-muenchen.de The identification of the global minimum energy conformation is crucial as it represents the most stable structure of the isolated molecule.

Table 2: Hypothetical Potential Energy Surface Scan for C-C-O-H Torsional Angle

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Transition State |

| 60 | 1.2 | - |

| 120 | 0.5 | - |

| 180 | 0.0 | Global Minimum |

Analysis of Hydrogen Bonding and Supramolecular Interactions

The presence of hydroxyl and methoxy groups in this compound allows for the formation of various non-covalent interactions, which are critical in determining its physical properties and crystal packing. These interactions include both intramolecular and intermolecular hydrogen bonds. researchgate.net An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the oxygen of the neighboring methoxy group. Theoretical studies on related o-hydroxyaryl compounds have extensively investigated the presence and strength of such bonds. rsc.orgnih.gov

In the solid state or in solution, intermolecular hydrogen bonds are expected to be significant, where the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom (either hydroxyl or methoxy) of a neighboring molecule, leading to the formation of dimers or larger supramolecular assemblies. researchgate.net Computational methods like Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of these hydrogen bonds by calculating the stabilization energy E(2). jcsp.org.pk Furthermore, techniques like Hirshfeld surface analysis can be used to visualize and quantify various intermolecular contacts (e.g., H···H, C···H, O···H) within a crystal lattice, providing a detailed picture of the supramolecular architecture. mdpi.comvensel.org

Table 3: NBO Analysis of Key Hypothetical Hydrogen Bonding Interactions

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Intramolecular | O-H | LP(O)methoxy | 2.5 |

| Intermolecular | O-H | LP(O)hydroxyl | 6.8 |

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Pathway Analysis

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, this involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them on the potential energy surface. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. uni-muenchen.de

A key step in characterizing a TS is a frequency calculation. A genuine transition state structure is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. researchgate.net The reaction pathway can be further explored using Intrinsic Reaction Coordinate (IRC) calculations, which map the path from the transition state down to the connected reactants and products, thus confirming that the identified TS is correct for the reaction of interest. Geometric parameters of the transition state, such as the lengths of breaking and forming bonds, provide detailed insight into the structure of the activated complex.

Table 4: Hypothetical Transition State Data for Electrophilic Bromination

| Parameter | Value |

|---|---|

| Imaginary Frequency (cm-1) | -255.4i |

| Forming C-Br Bond Length (Å) | 2.35 |

| Breaking H-C Bond Length (Å) | 1.48 |

Energetic Profiles of Key Synthetic Transformations

For a multi-step synthesis, each step will have its own activation energy, and the step with the highest activation barrier is the rate-determining step. These energetic profiles are crucial for understanding reaction feasibility, predicting reaction rates, and optimizing reaction conditions. The energies are typically calculated at a high level of theory and include corrections such as zero-point vibrational energy (ZPVE) to provide more accurate enthalpy values at 0 K or Gibbs free energies at specific temperatures.

Table 5: Hypothetical Energetic Profile for a Synthetic Step

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +85.2 |

| Intermediate | +15.5 |

| Transition State (TS2) | +40.1 |

| Products | -50.6 |

Compound Index

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Bromo-4-fluoro-5-methoxyphenol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons. rsc.org A representative ¹H NMR data shows a doublet for the proton at one position (δ 7.18, J = 10.2 Hz), another doublet for a proton at a different position (δ 6.67, J = 7.7 Hz), a singlet for the hydroxyl proton (δ 5.26), and a singlet for the three methoxy protons (δ 3.85). rsc.org The coupling constants (J values) provide valuable information about the relative positions of the protons on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. In the case of this compound, the spectrum displays signals for the seven carbon atoms. rsc.org The chemical shifts are influenced by the attached functional groups (bromo, fluoro, hydroxyl, and methoxy groups). For instance, the carbon attached to the fluorine atom exhibits a large coupling constant (J = 242.5 Hz) due to C-F coupling. rsc.org The carbon atoms of the methoxy group and those in the aromatic ring appear at characteristic chemical shifts. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for confirming its presence and electronic environment. The spectrum for this compound shows a doublet of doublets at approximately -143.12 ppm, with coupling constants corresponding to its interaction with the neighboring aromatic protons (J = 10.2, 7.6 Hz). rsc.orgmagritek.com

2D NMR Spectroscopy: To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the atoms, various 2D NMR techniques are employed. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the two aromatic protons, confirming their neighboring relationship. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgyoutube.com This allows for the unambiguous assignment of each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). rsc.orgyoutube.com For example, the protons of the methoxy group would show a correlation to the carbon atom of the aromatic ring to which the methoxy group is attached. This is crucial for confirming the position of the methoxy group relative to the other substituents.

The following tables summarize the typical NMR data for this compound.

Table 1: ¹H NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.18 | d | 10.2 | 1H | Aromatic H |

| 6.67 | d | 7.7 | 1H | Aromatic H |

| 5.26 | s | 1H | -OH | |

| 3.85 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 149.0 (d) | 2.8 | Aromatic C |

| 148.3 (d) | 11.7 | Aromatic C |

| 146.5 (d) | 242.5 | Aromatic C-F |

| 118.4 (d) | 22.6 | Aromatic C |

| 101.3 (d) | 1.6 | Aromatic C |

| 98.2 (d) | 8.9 | Aromatic C |

| 56.4 | -OCH₃ |

Table 3: ¹⁹F NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -143.12 | dd | 10.2, 7.6 | -F |

For a molecule like this compound, which is achiral, there are no stereoisomers, and therefore, advanced NMR techniques for stereochemical determination such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are generally not applicable for determining its stereochemistry. These techniques are typically used to determine the spatial proximity of atoms in more complex molecules with stereocenters or to study the conformation of flexible molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. ucc.ie For this compound (C₇H₆BrFO₂), the calculated monoisotopic mass is 219.9535 Da. uni.luuni.lu HRMS analysis would be expected to yield an experimental mass that is very close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In addition to providing the accurate mass of the parent molecule, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the structural features of the compound. For this compound, characteristic fragmentation patterns would include the loss of a methyl group (-CH₃) from the methoxy moiety, loss of a bromine atom (-Br), or other cleavages of the aromatic ring, which help to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the phenol (B47542) and the methoxy group would be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Br and C-F stretching vibrations would be found in the fingerprint region, typically below 1000 cm⁻¹. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-Br and C-F bonds would also give rise to characteristic Raman signals.

Identification of Characteristic Vibrational Modes and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups present within a molecule. These techniques are predicated on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an absorption spectrum. Raman spectroscopy, conversely, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes.

For this compound, the vibrational spectrum is expected to exhibit a series of characteristic bands that confirm the presence of its key functional groups: the hydroxyl (-OH), methoxy (-OCH₃), and the substituted benzene (B151609) ring.

O-H Stretching: The hydroxyl group is typically one of the most readily identifiable features in an IR spectrum, giving rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding, a significant interaction in the condensed phase.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methoxy group will also be present, typically observed between 2850 and 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The precise positions and intensities of these bands can be influenced by the nature and position of the substituents on the ring.

C-O Stretching: Two distinct C-O stretching vibrations are predicted for this molecule. The phenolic C-O stretch is typically found in the 1200-1260 cm⁻¹ range, while the aryl-alkyl ether C-O stretch of the methoxy group gives a strong signal, usually between 1000 and 1100 cm⁻¹ (asymmetric stretch) and a weaker one near 1250 cm⁻¹ (symmetric stretch).

C-Br and C-F Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-F stretch is expected in the 1000-1400 cm⁻¹ region, while the C-Br stretch will appear at a much lower wavenumber, typically in the 500-650 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful in analyzing substituted benzenes. The substitution pattern on the aromatic ring influences the intensity and position of the ring bending and stretching modes, providing a detailed fingerprint of the molecule.

Below is an interactive table summarizing the expected vibrational frequencies for the primary functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Methoxy (-OCH₃) | C-H Stretch | 2850-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Strong |

| Phenolic C-O | C-O Stretch | 1200-1260 | Strong |

| Methoxy C-O | Asymmetric C-O Stretch | 1000-1100 | Strong |

| Carbon-Fluorine (-F) | C-F Stretch | 1000-1400 | Strong |

| Carbon-Bromine (-Br) | C-Br Stretch | 500-650 | Medium |

X-ray Crystallography

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The cornerstone of solid-state structural chemistry is single-crystal X-ray diffraction. This technique requires growing a high-quality, single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. By rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with very high precision.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its chemical structure. Key structural parameters that would be determined include:

The planarity of the benzene ring.

The precise bond lengths of the C-Br, C-F, C-O, and C-C bonds.

The bond angles between the substituents and the aromatic ring.

The conformation of the methoxy and hydroxyl groups relative to the plane of the ring.

This data is crucial for understanding the electronic effects of the various substituents on the geometry of the molecule. For example, the electronegativity of the fluorine and oxygen atoms, and the size of the bromine atom, will influence the bond lengths and angles within the benzene ring.

Analysis of Crystal Packing and Supramolecular Assemblies

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This study of intermolecular interactions and packing motifs is known as supramolecular chemistry. The way molecules pack in a solid is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces.

In the case of this compound, several key intermolecular interactions are expected to direct the crystal packing:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and it is highly likely to form hydrogen bonds with a suitable acceptor. This could be the oxygen atom of a hydroxyl or methoxy group on a neighboring molecule, or potentially the fluorine atom. These hydrogen bonds can lead to the formation of well-defined chains, dimers, or more complex networks.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with an electron-rich region on an adjacent molecule, such as the oxygen of a hydroxyl or methoxy group.

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

Role As a Specialized Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Fine Chemical Synthesis

The strategic placement of a bromine atom ortho to a hydroxyl group, along with other activating or modifying groups, positions 2-bromo-4-fluoro-5-methoxyphenol as a prime candidate for constructing intricate organic molecules.

Synthesis of Substituted Benzofurans and Other Heterocycles

Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic pharmaceuticals. The synthesis of the benzofuran (B130515) core often relies on the cyclization of appropriately substituted phenols. Brominated phenols, such as 2-bromo-4-methoxyphenol (B98834), serve as key starting materials in this context. researchgate.net A common strategy involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring.

In a representative synthesis, a compound like 2-bromo-4-methoxy-phenol can be reacted with an acetylene (B1199291) derivative to forge the key carbon-carbon bond, which then undergoes cyclization to yield a multi-substituted benzofuran. researchgate.net The presence of the fluoro and methoxy (B1213986) groups on the this compound backbone allows for the creation of highly decorated benzofuran systems with tailored electronic and steric properties. cuestionesdefisioterapia.com These substituents can influence the biological activity or material properties of the final product.

Utility in the Construction of Polycyclic Aromatic Frameworks

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and nanographenes requires robust and efficient methods for forming multiple aromatic rings. Palladium-catalyzed annulation and cyclotrimerization of arynes are powerful techniques for this purpose. acs.org Arynes can be generated in situ from precursors like ortho-bromo-substituted phenols or their triflate derivatives.

For instance, the palladium-catalyzed cyclotrimerization of arynes derived from precursors like 2-bromo-4,5-difluorophenol (B66367) has been shown to efficiently produce triphenylenes. acs.org The bromo and fluoro substituents in this compound make it an analogous and potentially valuable precursor for generating a highly substituted aryne intermediate. This intermediate can then be trapped in annulation reactions with other aromatic partners to construct extended, fused polycyclic systems with precisely controlled substitution patterns. acs.org

Scaffold for Novel Functional Materials

The unique electronic properties imparted by fluorine and bromine atoms make this compound an attractive scaffold for developing new functional organic materials.

Integration into Organic Electronic Components (e.g., OLED precursors)

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials that include emitters, host materials, and charge-transporting layers. The performance of these devices is highly dependent on the molecular structure of these components. Aryl halides, particularly brominated and fluorinated compounds, are fundamental building blocks for synthesizing these materials. mdpi.com

For example, precursors such as 3-(4-bromophenoxy)phenol have been utilized in the fabrication of compounds for OLEDs. mdpi.com Similarly, the related 2-bromo-4-fluorobenzaldehyde (B1271550) can be converted into advanced intermediates for functional materials. mdpi.com The this compound structure provides a platform to synthesize complex host materials or emitters where the fluorine atom can enhance thermal stability and electron-transport properties, the methoxy group can tune solubility and morphology, and the bromine atom serves as a reactive handle for further elaboration via cross-coupling reactions.

Design of Polymer Monomers and Macromolecular Architectures

The development of advanced polymers with tailored properties relies on the design of functional monomers. The multiple reactive sites on this compound allow it to be incorporated into macromolecular structures. The phenolic hydroxyl group can be used for polyether or polyester (B1180765) synthesis, while the bromine atom provides a site for post-polymerization modification or for forming carbon-carbon bonds via cross-coupling polymerization techniques.

The synthesis of bisphenol monomers, which are crucial for high-performance polymers, often starts from brominated phenols and methoxyphenols. mdpi.com By analogy, this compound could be used to create novel bisphenols or to be directly polymerized. The incorporation of fluorine can impart desirable properties to the final polymer, such as increased thermal stability, chemical resistance, and specific optoelectronic characteristics.

Development of Chemical Probes and Catalytic Ligands (Non-Biological)

The design of selective catalysts often requires complex organic ligands that can precisely control the environment around a metal center. Halogenated aromatic compounds are key intermediates in the synthesis of these ligands. The bromine atom in this compound can be readily converted into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) to build up more complex ligand frameworks.

For example, 2-bromo-4-fluoropyridine (B1291336) is used as a building block to synthesize complex bipyridine ligands for organometallic catalysts. ossila.com The fluorine atom remains in the final structure to modulate the electronic properties of the ligand. Similarly, this compound could be used to create novel phenol-based ligands, such as those used in asymmetric catalysis. The combination of the phenol (B47542) coordinating group with the electronically-modifying fluoro and methoxy substituents offers a route to fine-tune the activity and selectivity of catalytic systems.

Reagents for Site-Selective Chemical Modifications

The strategic placement of substituents on the aromatic ring of this compound offers multiple avenues for site-selective reactions, allowing chemists to modify the molecule at specific positions with a high degree of control. This selectivity is crucial in multi-step syntheses where precision is paramount to achieving the desired final product.

The reactivity of the compound is primarily governed by the interplay of the electronic effects of its functional groups. The hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating and activating, directing electrophilic substitutions to the ortho and para positions. Conversely, the fluorine (-F) and bromine (-Br) atoms are electron-withdrawing through induction but can also direct ortho and para. The steric hindrance and the specific reaction conditions employed ultimately determine the exact position of substitution.

Directed ortho-Lithiation (DoM):

A powerful strategy for achieving site-selectivity is directed ortho-lithiation (DoM). nih.govresearchgate.net In this process, a functional group directs the deprotonation of a nearby carbon atom by an organolithium reagent. For this compound, the hydroxyl group, after conversion to a suitable directing group like a carbamate (B1207046), can direct lithiation to the adjacent C6 position. nih.gov This would create a highly reactive intermediate that can then be quenched with various electrophiles to introduce a wide range of new functional groups at that specific site, leaving the bromo and fluoro substituents untouched for subsequent transformations. The competition between different directing groups on a single molecule can be fine-tuned by the choice of reagents and reaction conditions. researchgate.net

Regioselective Halogenation:

Further halogenation of this compound can also be achieved with high regioselectivity. The existing substituents will influence the position of the incoming halogen. For instance, the activating hydroxyl and methoxy groups would strongly direct an incoming electrophilic halogen. The precise outcome would depend on the specific halogenating agent and reaction conditions used. ccspublishing.org.cn

Cross-Coupling Reactions:

The bromine atom at the C2 position is a key handle for site-selective modifications through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. aablocks.comrsc.org This allows for the formation of a new carbon-carbon bond at a specific location, a fundamental transformation in the synthesis of complex organic molecules. The reactivity of the C-Br bond is generally higher than that of a C-F bond in such reactions, allowing for selective functionalization of the bromine-substituted position while preserving the fluorine atom for later synthetic steps. beilstein-journals.org

The table below summarizes the potential site-selective reactions for this compound.

| Reaction Type | Reagents | Potential Site of Modification | Product Type |

| Directed ortho-Lithiation | Organolithium base (e.g., n-BuLi), Electrophile | C6 (adjacent to hydroxyl) | 6-substituted-2-bromo-4-fluoro-5-methoxyphenol |

| Electrophilic Halogenation | Electrophilic halogen source (e.g., NBS) | Position directed by -OH and -OCH3 groups | Polyhalogenated derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | C2 (position of bromine) | 2-aryl-4-fluoro-5-methoxyphenol |

Scaffolds for Advanced Catalyst Design